molecular formula C13H10O4 B15334498 3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic Acid

3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic Acid

Cat. No.: B15334498
M. Wt: 230.22 g/mol
InChI Key: ILMXARTWJFTVBE-UHFFFAOYSA-N
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Description

3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid is a naphthalene-substituted derivative of pyruvic acid (2-oxopropanoic acid). Its structure comprises a 2-oxopropanoic acid backbone with a 6-hydroxy-2-naphthyl group at the third carbon position.

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

3-(6-hydroxynaphthalen-2-yl)-2-oxopropanoic acid

InChI

InChI=1S/C13H10O4/c14-11-4-3-9-5-8(1-2-10(9)7-11)6-12(15)13(16)17/h1-5,7,14H,6H2,(H,16,17)

InChI Key

ILMXARTWJFTVBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-hydroxy-2-naphthaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with pyruvic acid in the presence of a base such as sodium hydroxide. This reaction forms the desired this compound.

    Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(1H-Indol-3-yl)-2-oxopropanoic Acid

  • Structure: Indole-substituted 2-oxopropanoic acid (C₁₁H₉NO₃; MW = 203.19 Da) .
  • Bioactivity: Found as a metabolite in cattle cecum, linked to pathways involving lipids and organoheterocycles . Applications: Potential role in microbial metabolism; less explored in pharmaceutical contexts compared to naphthyl derivatives.

3-(3-Hydroxyphenyl)-2-oxopropanoic Acid

  • Structure : Phenyl-substituted derivative with a hydroxyl group at the meta position (C₉H₈O₄; MW = 180.16 Da) .
  • Key Differences :
    • Smaller aromatic system (phenyl vs. naphthyl) reduces lipophilicity (clogP ~0.5 vs. ~2.5 estimated for the naphthyl analog).
    • ADMET : Higher aqueous solubility but lower membrane permeability compared to naphthyl derivatives.
    • Synthesis : Typically prepared via aldol condensation or enzymatic routes, differing from naphthyl analogs’ catalytic hydrogenation .

3-(2-Bromophenyl)-2-oxopropanoic Acid

  • Structure : Bromine-substituted phenyl derivative (C₉H₇BrO₃; MW = 243.05 Da) .
  • Key Differences: Bromine’s electron-withdrawing effect increases acidity (pKa ~1.8) and alters reactivity in cross-coupling reactions.

Pyruvic Acid (2-Oxopropanoic Acid)

  • Key Differences :
    • Simpler structure results in higher volatility and solubility in water (miscible) compared to aromatic derivatives.
    • Applications : Central metabolic intermediate (Krebs cycle) and catalyst in organic synthesis (e.g., indole alkylation) .

Physicochemical Comparison

Property 3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic Acid 3-(1H-Indol-3-yl)-2-oxopropanoic Acid Pyruvic Acid
Molecular Formula C₁₃H₁₀O₄ (estimated) C₁₁H₉NO₃ C₃H₄O₃
Molecular Weight (Da) ~230.22 203.19 88.06
logP (clogP) ~2.5 (estimated) 1.2 -0.65
Solubility (Water) Low (due to naphthyl group) Moderate High
pKa ~2.3 ~2.5 2.5

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